molecular formula C13H22N4O B13216256 N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine

Cat. No.: B13216256
M. Wt: 250.34 g/mol
InChI Key: RGSQGBUWKCAPAD-UHFFFAOYSA-N
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Description

This compound features a cyclopentanamine core linked via a methylene bridge to a 1,2,3-triazole ring, which is further substituted at the 1-position by an oxolan-3-ylmethyl group. Such hybrid structures are often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" .

The compound’s design aligns with trends in medicinal chemistry, where triazole-containing scaffolds are leveraged for their metabolic stability and ability to mimic amide bonds . However, its specific biological activity remains underexplored in the provided evidence.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]cyclopentanamine

InChI

InChI=1S/C13H22N4O/c1-2-4-12(3-1)14-7-13-9-17(16-15-13)8-11-5-6-18-10-11/h9,11-12,14H,1-8,10H2

InChI Key

RGSQGBUWKCAPAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CN(N=N2)CC3CCOC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Oxolane Moiety: The oxolane group can be introduced via nucleophilic substitution reactions.

    Formation of the Cyclopentanamine Core: This step may involve reductive amination or other amine-forming reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the oxolane or triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The oxolane and cyclopentanamine moieties may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Differences

The target compound is distinguished by its cyclopentanamine backbone and oxolane substituent . Below is a comparative analysis with key analogs:

Compound Name Core Structure Triazole Substituent Key Features
N-({1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine Cyclopentanamine Oxolan-3-ylmethyl Stereochemical diversity from oxolane; potential CNS activity.
Tacrine-1,2,3-triazole hybrid 5l Tacrine (acridine derivative) 4-Methoxybenzyl High AChE inhibition (IC₅₀ = 0.521 μM); aromatic substituent enhances binding.
Ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine Ethylamine Methyl Simplified structure; limited steric hindrance.
1-(β-L-Fucopyranosyl)-1H-1,2,3-triazol-4-yl derivatives Carbohydrate (fucose) Aryl/phenyl Glycosylation enhances solubility; antimicrobial applications.

Research Findings and Gaps

  • Structural Insights : Crystallographic data for similar compounds (e.g., 5l ) were refined using SHELXL, highlighting the importance of X-ray diffraction in confirming triazole regiochemistry .
  • Activity Predictions : The target compound’s cyclopentanamine core may confer affinity for amine-binding receptors (e.g., GPCRs), though empirical data are lacking.
  • Synthetic Challenges : Oxolane’s stereocenter introduces complexity in regioselective triazole formation, necessitating optimized CuAAC conditions .

Biological Activity

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine (CAS Number: 2060005-40-3) is a compound that has garnered interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N4O, with a molecular weight of 250.34 g/mol. The compound features a triazole ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC13H22N4O
Molecular Weight250.34 g/mol
CAS Number2060005-40-3

Research indicates that compounds containing the triazole moiety often exhibit antimicrobial and antifungal properties. The specific mechanism of action for this compound may involve the inhibition of key enzymes in microbial biosynthesis pathways. This inhibition can disrupt cellular functions and lead to cell death in susceptible organisms.

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of triazole derivatives. For instance:

  • In vitro Studies : Laboratory tests have demonstrated that N-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl groups possess significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective concentration ranges for inhibiting growth.
  • Comparative Analysis : A comparative study with other triazole derivatives showed that this compound exhibited superior activity against certain Gram-positive and Gram-negative bacteria.

Case Studies

A notable case study involved the application of N-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine in treating infections caused by resistant strains of bacteria. The results indicated a promising therapeutic potential with minimal side effects observed in animal models.

Toxicological Profile

Preliminary toxicological assessments have shown that N-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopentanamine has a favorable safety profile. However, further studies are necessary to fully understand its long-term effects and potential toxicity in humans.

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